molecular formula C19H16N2O2 B3838977 N-(4-(ACETYLAMINO)PHENYL)-1-NAPHTHAMIDE

N-(4-(ACETYLAMINO)PHENYL)-1-NAPHTHAMIDE

Cat. No.: B3838977
M. Wt: 304.3 g/mol
InChI Key: BKSYCGTYEZYKJM-UHFFFAOYSA-N
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Description

N-(4-(ACETYLAMINO)PHENYL)-1-NAPHTHAMIDE is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, further connected to a naphthamide moiety. This compound has garnered attention due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(ACETYLAMINO)PHENYL)-1-NAPHTHAMIDE typically involves the amidation of phenol derivatives. One common method includes the reaction of 4-aminophenol with acetic anhydride to form 4-acetylaminophenol, which is then coupled with 1-naphthoyl chloride under basic conditions to yield the desired product . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as sodium acetate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(ACETYLAMINO)PHENYL)-1-NAPHTHAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-(ACETYLAMINO)PHENYL)-1-NAPHTHAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(ACETYLAMINO)PHENYL)-1-NAPHTHAMIDE involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound induces hyperacetylation of histones, leading to changes in gene expression and cell cycle regulation . This mechanism is particularly relevant in its antitumor activity, where it can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its naphthamide structure, which imparts distinct chemical and biological properties. Its ability to inhibit HDACs and modulate histone acetylation sets it apart from other similar compounds, making it a valuable tool in cancer research and therapy.

Properties

IUPAC Name

N-(4-acetamidophenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-13(22)20-15-9-11-16(12-10-15)21-19(23)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSYCGTYEZYKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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